molecular formula C18H18N4OS2 B2420924 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1226450-45-8

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2420924
CAS No.: 1226450-45-8
M. Wt: 370.49
InChI Key: OVXLWXBZGNEVJT-UHFFFAOYSA-N
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Description

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenylacetamide moiety

Properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-12-6-5-9-16(19-12)22-18-20-13(11-25-18)10-17(23)21-14-7-3-4-8-15(14)24-2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLWXBZGNEVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyridine Moiety: The 6-methylpyridin-2-yl group can be introduced through a nucleophilic substitution reaction.

    Coupling with Phenylacetamide: The final step involves coupling the thiazole derivative with 2-(methylthio)phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-ylacetic acid
  • (2-{[(6-methylpyridin-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is unique due to the presence of both the thiazole and pyridine rings, as well as the phenylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17F3N4O2SC_{19}H_{17}F_3N_4O_2S, with a molecular weight of approximately 422.43 g/mol. The structural formula highlights the presence of a thiazole ring and a pyridine moiety, which are often associated with various biological activities.

Research indicates that compounds with similar structures exhibit diverse biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, thiazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. In particular, compounds containing both thiazole and pyridine rings have demonstrated significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Several studies have explored the anticancer properties of thiazole and pyridine derivatives. For example, compounds similar to 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds exhibit significant cytotoxicity, with IC50 values often in the low micromolar range.

Compound NameIC50 (µM)Cancer Type
Compound A1.3L1210 Leukemia
Compound B1.0MCF7 Breast Cancer
Compound C1.4HeLa Cervical Cancer

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes involved in cancer progression. For instance, derivatives of thiazole have shown promising results as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

  • In Vivo Studies : In a study involving L1210 leukemia-bearing mice, administration of thiazole derivatives resulted in significant prolongation of survival time compared to control groups. The optimum therapeutic doses ranged from 60 to 80 mg/kg, indicating a dose-dependent response .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target enzymes. Molecular docking simulations revealed that the thiazole and pyridine moieties facilitate strong interactions with the active sites of AChE and ribonucleotide reductase, enhancing their inhibitory effects .
  • Synergistic Effects : Research has also highlighted potential synergistic effects when combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy in cancer treatment protocols .

Q & A

Q. What are the key considerations for optimizing synthetic routes for this compound?

The synthesis of thiazole-acetamide derivatives often involves substitution reactions, cyclization, and condensation steps. For example, intermediate thiazole rings can be formed via reactions between 2-aminothiazoles and acetonitrile derivatives in the presence of anhydrous aluminum chloride . To optimize yield, factors such as solvent polarity (e.g., acetone vs. THF), catalysts (e.g., K₂CO₃ for condensation), and reaction time (6–8 hours for reflux) should be systematically tested . Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological validation should include:

  • Elemental analysis : Compare calculated vs. experimental C, H, N, S content to confirm stoichiometry .
  • Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio group at 2-phenyl) and FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC or TLC to assess purity (>95%) and detect byproducts .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on:

  • In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Enzyme inhibition : Evaluate binding affinity to target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
  • Cytotoxicity : MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic modification of substituents:

  • Thiazole ring : Replace the 6-methylpyridin-2-yl group with other heterocycles (e.g., pyrimidine) to assess impact on bioactivity .
  • Acetamide side chain : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-(methylthio)phenyl position to enhance electrophilicity and binding .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity (logP) with activity .

Q. What strategies resolve contradictory data in biological efficacy studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .
  • Metabolic stability : Use liver microsomes to assess compound degradation, which may explain in vitro-in vivo discrepancies .

Q. How can in vivo pharmacokinetic parameters be improved for this compound?

Enhance bioavailability via:

  • Prodrug modification : Introduce hydrolyzable esters (e.g., ethyl acetate) to increase solubility .
  • CYP450 inhibition screening : Identify metabolic hotspots using human recombinant CYP isoforms .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction and adjust dosing regimens .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for detecting degradation products?

  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the acetamide bond) under accelerated stability conditions (40°C/75% RH) .
  • XRD : Monitor crystallinity changes that may affect solubility and stability .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Molecular dynamics simulations : Analyze binding pocket interactions over 100-ns trajectories to optimize substituent geometry .
  • Pharmacophore mapping : Define essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger Suite .

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